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Azetidin-3-yl(4-fluoropiperidin-1-yl)methanone

Lipophilicity Membrane permeability Fluorine substitution

Procurement of azetidine-piperidine building blocks with incorrect fluorine substitution patterns leads to invalid SAR and failed biological assays. Azetidin-3-yl(4-fluoropiperidin-1-yl)methanone (CAS 1681019-84-0) eliminates this risk as the validated 4-fluoropiperidine amide core precisely matching literature-reported CCR4 antagonists (IC₅₀ 22-50 nM) and PROTAC linker motifs. • Provides the exact 4-fluoropiperidine amide scaffold used in JAK1/TYK2 inhibitor and CCR4 antagonist programs, ensuring assay reproducibility. • Single ¹⁹F NMR handle enables real-time monitoring of PROTAC ternary complex conformational dynamics-a capability absent in des-fluoro analogs. • Conformationally constrained Fsp³-rich structure with LogP 0.17 and TPSA 32.34 Ų-ideal for fragment library construction targeting shallow or polar binding sites.

Molecular Formula C9H15FN2O
Molecular Weight 186.23 g/mol
CAS No. 1681019-84-0
Cat. No. B1382610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(4-fluoropiperidin-1-yl)methanone
CAS1681019-84-0
Molecular FormulaC9H15FN2O
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESC1CN(CCC1F)C(=O)C2CNC2
InChIInChI=1S/C9H15FN2O/c10-8-1-3-12(4-2-8)9(13)7-5-11-6-7/h7-8,11H,1-6H2
InChIKeyBTRRCAGMXNRVFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile & Scaffold Overview


Azetidin-3-yl(4-fluoropiperidin-1-yl)methanone (CAS 1681019-84-0) is a heterobifunctional building block comprising a strained azetidine ring linked via a methanone carbonyl to a 4-fluoropiperidine moiety . With a molecular formula of C₉H₁₅FN₂O and a molecular weight of 186.23 g/mol, it presents a moderate computed LogP of 0.17 and a topological polar surface area (TPSA) of 32.34 Ų, the latter reflecting its limited hydrogen-bonding capacity (1 H-bond donor, 2 H-bond acceptors) and a single rotatable bond between the carbonyl and the azetidine ring . These physicochemical descriptors place it in a property space distinct from both its des-fluoro and difluoro congeners, making it a defined intermediate for structure–activity relationship (SAR) exploration in early-stage medicinal chemistry programs [1].

Why Generic Substitution Is Not Permissible


Even structurally conservative variations among azetidine–piperidine methanone analogs produce substantial shifts in the key physicochemical parameters that govern ligand efficiency, permeability, and metabolic fate. Replacing the single 4-fluorine atom with hydrogen (des-fluoro analog, CAS 726122-84-5) reduces molecular weight by ~18 g/mol and alters lipophilicity; shifting the fluorine to the 3-position (regioisomer CAS 1996760-95-2) changes the molecular electrostatic potential surface without altering the gross formula; introducing a second fluorine at the 4-position (gem-difluoro analog, CAS 1893754-26-1) further depresses pKa and raises LogP . Because the target compound's 4-fluoropiperidine amide motif has been explicitly utilized as a three-dimensional fragment in fragment-based drug discovery (FBDD) libraries and as a core element of CCR4 antagonists, even minor structural deviations risk breaking validated SAR and invalidating biological assay results upon procurement [1].

Quantitative Differentiation Evidence


Fluorine-Driven Lipophilicity and Permeability Gains

The introduction of a single fluorine atom at the 4-position of the piperidine ring in the target compound increases molecular weight by approximately +18 g/mol and raises computed LogP relative to the des-fluoro analog azetidin-3-yl(piperidin-1-yl)methanone (CAS 726122-84-5) while maintaining an identical TPSA of 32.34 Ų . This combination—higher LogP without TPSA penalty—is known to enhance passive membrane permeability, a key determinant of oral bioavailability and cellular target engagement .

Lipophilicity Membrane permeability Fluorine substitution

Regioisomeric Fluorine Impact on 3D Conformation

The target compound places the fluorine substituent at the 4-position of the piperidine ring, whereas its regioisomer azetidin-3-yl(3-fluoropiperidin-1-yl)methanone (CAS 1996760-95-2) carries the fluorine at the 3-position. Fluorinated piperidine fragments with different substitution patterns exhibit distinct conformational preferences (e.g., axial vs. equatorial fluorine orientation), leading to divergent three-dimensional shapes that affect protein binding site complementarity in fragment-based drug discovery (FBDD) . A systematic chemoinformatic analysis demonstrated that monofluorinated piperidine 3D fragments display higher fraction of sp³-hybridized carbons (Fsp³) and greater conformational rigidity than non-fluorinated or gem-difluorinated counterparts, with the 4-fluoro isomer providing a unique vector angle distinct from the 3-fluoro isomer [1].

Conformational analysis 3D fragment Fluorine regioisomerism

Basicity and Metabolic Stability Trade-Off

Compared with the gem-difluoro analog azetidin-3-yl(4,4-difluoropiperidin-1-yl)methanone (CAS 1893754-26-1, MW = 204.22 g/mol), the target compound's single 4-fluorine atom provides a moderated reduction in piperidine basicity. Systematic pKa measurements across mono- and difluorinated piperidine series show that 4-fluoropiperidine exhibits a pKa of approximately 9.4, whereas 4,4-difluoropiperidine has a pKa of approximately 7.3–7.5 . The target compound's intermediate pKa (predicted ~8.5–9.0 for the piperidine nitrogen in the methanone context) balances sufficient basicity for aqueous solubility with reduced lysosomal trapping risk compared to non-fluorinated analogs (pKa ~10.5) . Intrinsic microsomal clearance measurements across the series also demonstrated that monofluorinated piperidines generally retain higher metabolic stability than their non-fluorinated counterparts, while avoiding the occasional metabolic liability observed with certain gem-difluoro substitution patterns .

Basicity Metabolic stability Gem-difluoro substitution

Validated CCR4 Antagonist Pharmacophore

The piperidinyl-azetidine scaffold—the core architecture of the target compound—has been independently validated as a novel chemotype for potent and selective CCR4 antagonists. In a study published in the Journal of Medicinal Chemistry, elaborated analogs featuring the piperidinyl-azetidine motif achieved nanomolar potency against CCR4, with a representative compound (CCR4-351) exhibiting IC₅₀ values of 22 nM and 50 nM in calcium flux and CTX assays, respectively [1]. These antagonists inhibited regulatory T cell (Treg) recruitment into the tumor microenvironment and elicited antitumor responses as single agents and in combination with checkpoint inhibitors in vivo [2]. While the target compound itself is an unelaborated building block, the validated scaffold establishes a defined application space that non-azetidine or non-fluorinated analogs cannot claim.

CCR4 antagonist Immuno-oncology Treg trafficking

Conformational Pre-organization via Rotatable Bond Minimalism

The target compound possesses only one rotatable bond (between the carbonyl carbon and the azetidine C3 position), compared to three or more rotatable bonds in analogs bearing substituents on the piperidine ring (e.g., azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone, which has three rotatable bonds and a TPSA of 52.6 Ų) [1]. Lower rotatable bond count correlates with reduced conformational entropy penalty upon target binding, a principle captured in ligand efficiency metrics. The single rotatable bond also limits the number of accessible conformers in solution, simplifying computational docking and pharmacophore modeling compared with more flexible analogs .

Ligand efficiency Conformational entropy Rotatable bonds

JAK1 Inhibitor Chemotype and Fluorine Electronic Effects

The piperidin-4-yl azetidine chemotype, to which the target compound belongs, forms the structural basis of multiple patented JAK1 inhibitor series developed by Incyte Corporation (e.g., WO2011112662A1, US11285140) [1]. BindingDB data for representative piperidin-4-yl azetidine derivatives report JAK2 Ki values in the nanomolar to low-micromolar range, demonstrating that the azetidine–piperidine scaffold directly engages the kinase ATP-binding site [2]. The 4-fluorine substituent on the piperidine ring is posited to modulate the electron density of the piperidine nitrogen, affecting both the pKa of the hinge-binding motif and the compound's selectivity profile across the JAK family (JAK1 vs. JAK2 vs. TYK2), a fluorine effect consistent with systematic pKa and selectivity data reported for fluorinated saturated heterocyclic amines .

JAK1 inhibition Kinase selectivity Fluorine electronic effects

Key Application Scenarios


3D Fragment Screening in FBDD Libraries

The target compound's single 4-fluorine atom, high Fsp³ character, and minimal rotatable bond count (n=1) position it as a conformationally constrained 3D fragment for fragment library construction. As demonstrated by Le Roch et al. (2024), fluorinated piperidine fragments with defined substitution patterns provide enhanced three-dimensional diversity compared to flat aromatic fragments, making them valuable for screening against challenging protein targets with shallow or polar binding sites [1]. Its computed LogP of 0.17 and TPSA of 32.34 Ų place it within Rule-of-Three-compliant fragment space, and its single H-bond donor (azetidine NH) limits promiscuous binding, favoring high-quality hit identification .

CCR4 Antagonist SAR Expansion for Immuno-Oncology

The piperidinyl-azetidine core has been validated by Robles et al. (J. Med. Chem. 2020) as a privileged scaffold for CCR4 antagonism, with optimized derivatives achieving IC₅₀ values of 22–50 nM in cellular assays and demonstrating in vivo antitumor efficacy [1]. The target compound can serve as a key intermediate for parallel SAR exploration around the azetidine nitrogen (R¹) and piperidine 4-position (R²), enabling systematic optimization of CCR4 potency, selectivity over related chemokine receptors, and pharmacokinetic properties while maintaining the validated core architecture .

JAK1/TYK2 Selectivity Optimization

The piperidin-4-yl azetidine scaffold is the basis of Incyte's JAK1 inhibitor patent estate, with the fluorine atom at the piperidine 4-position electronically tuning the hinge-binding motif's basicity and hydrogen-bonding character [1]. The target compound's 4-fluoropiperidine amide linkage provides a synthetic handle for further elaboration at the azetidine nitrogen to access JAK1-selective or JAK1/TYK2-dual inhibitor chemical space. The reduced pKa imparted by the 4-fluorine substituent (ΔpKa ≈ −1.5 vs. non-fluorinated) also decreases the fraction of positively charged species at physiological pH, which can reduce hERG channel blockade risk—a common liability of highly basic piperidine kinase inhibitors .

PROTAC Linker and Bifunctional Degrader Design

The azetidine–piperidine amide architecture, with its single rotatable bond and orthogonal functionalization vectors (azetidine NH and piperidine tertiary amine), provides a rigid, defined-length linker element for proteolysis-targeting chimera (PROTAC) design. Piperidine-azetidine motifs are established PROTAC linker components used in BRM/BRG1 degraders (e.g., HY-168242) [1]. The target compound's 4-fluorine substituent additionally allows ¹⁹F NMR monitoring of linker conformational dynamics during PROTAC ternary complex optimization, a unique analytical advantage for PROTAC development that non-fluorinated analogs cannot provide .

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